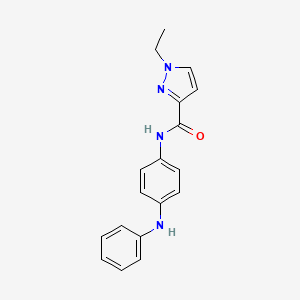
N~2~-(4-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiazol-amine derivatives, including those similar to N2-(4-methoxyphenyl)-N1-1,3-thiazol-2-ylalaninamide, involves multiple steps, including the use of NMR and mass spectra for structural confirmation. These compounds have been synthesized for their potential anticancer activity against human cancer cell lines, demonstrating good to moderate activity across various cell types (Yakantham, Sreenivasulu, & Raju, 2019). Another synthesis approach reported involves thiazolidin-4-one derivatives, characterized by X-ray diffraction and quantum chemical calculations, underscoring the importance of detailed structural analysis in the synthesis process (Yahiaoui et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds closely related to N2-(4-methoxyphenyl)-N1-1,3-thiazol-2-ylalaninamide has been extensively studied through techniques like X-ray diffraction. These studies reveal critical insights into the compound's crystal structure and molecular geometry, which is essential for understanding its reactivity and interactions (Yahiaoui et al., 2019). Density functional theory (DFT) calculations complement these experimental findings by providing a theoretical framework for predicting molecular properties and behaviors.
Chemical Reactions and Properties
Thiazol-amine derivatives exhibit a range of chemical reactions and properties, including the ability to form complex structures with potential biological activities. Their synthesis often involves reactions that yield compounds with anticancer and antiplatelet activities, illustrating the functional versatility of thiazol derivatives (Tanaka et al., 1994). These properties are closely linked to their molecular structure and the presence of functional groups that facilitate specific chemical interactions.
Applications De Recherche Scientifique
Corrosion Inhibition
Research on thiazole-based pyridine derivatives, including those with 4-methoxyphenyl groups, has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds show a direct relationship between their concentration and inhibition efficiency, suggesting their potential in protecting metallic surfaces against corrosion through both anodic and cathodic inhibition mechanisms. The study highlights the compounds' thermodynamic properties and their ability to form protective films on metal surfaces, as explored through various spectroscopic and electrochemical techniques (Chaitra, Mohana, & Tandon, 2016).
Anticancer Activities
A series of derivatives related to the given compound have been synthesized and tested for their anticancer activities against various human cancer cell lines. The research findings suggest that these compounds exhibit promising anticancer properties, which could be explored further for potential therapeutic applications (Yakantham, Sreenivasulu, & Raju, 2019).
Antimicrobial Properties
Several studies have focused on the synthesis and evaluation of thiazole-based compounds for their antimicrobial activities. These compounds have demonstrated effectiveness against various bacterial and fungal strains, indicating their potential as leads for the development of new antimicrobial agents. The structure-activity relationship analysis provides insights into the molecular features contributing to their antimicrobial potency (Bharti, Nath, Tilak, & Singh, 2010).
Propriétés
IUPAC Name |
2-(4-methoxyanilino)-N-(1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-9(12(17)16-13-14-7-8-19-13)15-10-3-5-11(18-2)6-4-10/h3-9,15H,1-2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYGCOVPQJPKRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=CS1)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-1-adamantyl-4-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5500389.png)
![3-[{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]propane-1,2-diol](/img/structure/B5500397.png)


![N-[2-(4-fluorophenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B5500417.png)
![(1,3-benzodioxol-5-ylmethyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5500425.png)
![oxo{[4-(1-piperidinylsulfonyl)phenyl]amino}acetic acid](/img/structure/B5500427.png)
![ethyl 2-[(5-bromo-2-furyl)methylene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5500429.png)
![N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide](/img/structure/B5500450.png)
![[1-({methyl[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}methyl)cyclopentyl]methanol](/img/structure/B5500453.png)
![methyl 2-(5-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5500456.png)
![rel-(4aS,8aR)-6-(2,5-dimethyl-3-furoyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5500458.png)
![4-(4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5500465.png)